sBADA TFA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

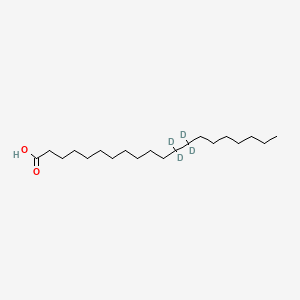

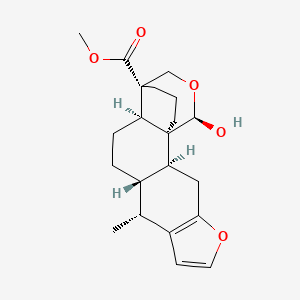

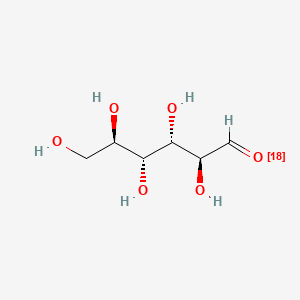

sBADA trifluoroacetate (sBADA TFA) is a potent green fluorescent dye. It is a sulfonated derivative of BODIPY-FL 3-amino-D-alanine, used primarily for in situ labeling of peptidoglycans in bacterial cell walls. The compound exhibits excitation and emission wavelengths of approximately 490 nm and 510 nm, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

sBADA TFA is synthesized through a series of chemical reactions involving the sulfonation of BODIPY-FL 3-amino-D-alanine. The process typically involves the following steps:

Purification: The product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95%.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale sulfonation reactions under controlled conditions.

Purification and Quality Control: Extensive purification using HPLC and other techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

sBADA TFA primarily undergoes:

Substitution Reactions: Due to the presence of amino and sulfonate groups.

Fluorescent Labeling: It reacts with peptidoglycans in bacterial cell walls, forming stable fluorescent complexes.

Common Reagents and Conditions

Reagents: Sulfonating agents, solvents like ethanol, and buffers such as PBS (phosphate-buffered saline).

Major Products

The major product of these reactions is the fluorescently labeled peptidoglycan, which can be visualized using fluorescence microscopy .

Scientific Research Applications

sBADA TFA has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

Biology: Essential for labeling bacterial cell walls, aiding in the study of bacterial growth and morphology.

Industry: Utilized in the development of fluorescent dyes and probes for various industrial applications

Mechanism of Action

sBADA TFA exerts its effects by binding to peptidoglycans in bacterial cell walls. The sulfonated BODIPY-FL 3-amino-D-alanine moiety allows for specific and stable attachment to the bacterial cell wall components. The fluorescent properties of the compound enable visualization under specific wavelengths of light, facilitating detailed imaging and analysis .

Comparison with Similar Compounds

Similar Compounds

BODIPY-FL 3-amino-D-alanine: The non-sulfonated precursor of sBADA TFA.

Other Fluorescent D-amino Acids (FDAAs): Compounds like HADA, TADA, and RADA, which are used for similar labeling purposes

Uniqueness

This compound stands out due to its increased hydrophilicity and thermostability compared to its non-sulfonated counterparts. This makes it more suitable for in situ labeling of bacterial cell walls and provides more stable and consistent fluorescence signals .

Properties

Molecular Formula |

C19H21BF5N4NaO8S |

|---|---|

Molecular Weight |

594.3 g/mol |

IUPAC Name |

sodium;4-[3-[[(2R)-2-amino-2-carboxyethyl]amino]-3-oxopropyl]-2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaene-5-sulfonate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C17H21BF2N4O6S.C2HF3O2.Na/c1-9-5-10(2)23-14(9)6-11-7-15(31(28,29)30)13(24(11)18(23,19)20)3-4-16(25)22-8-12(21)17(26)27;3-2(4,5)1(6)7;/h5-7,12H,3-4,8,21H2,1-2H3,(H,22,25)(H,26,27)(H,28,29,30);(H,6,7);/q;;+1/p-1/t12-;;/m1../s1 |

InChI Key |

CDWMQIYWYNKBIM-CURYUGHLSA-M |

Isomeric SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C(=C3)S(=O)(=O)[O-])CCC(=O)NC[C@H](C(=O)O)N)C)C)(F)F.C(=O)(C(F)(F)F)O.[Na+] |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C(=C3)S(=O)(=O)[O-])CCC(=O)NCC(C(=O)O)N)C)C)(F)F.C(=O)(C(F)(F)F)O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

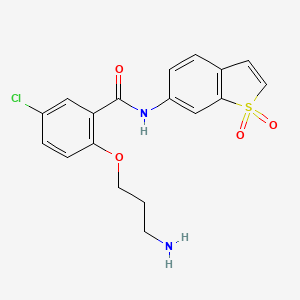

![(2R,4R,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15139569.png)

![4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B15139591.png)